molecular formula C12H14BrN3O2 B13000304 tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate CAS No. 1638764-92-7

tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate

Cat. No.: B13000304
CAS No.: 1638764-92-7
M. Wt: 312.16 g/mol
InChI Key: PFKMFETZSXHWFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-indazole derivative, while coupling reactions could introduce various aryl or alkyl groups onto the indazole core.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential inhibitor of phosphoinositide 3-kinase δ, it may interfere with the signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromo-1H-indazol-5-yl)carbamate
  • tert-Butyl N-(4-chloro-1H-indazol-6-yl)carbamate
  • tert-Butyl N-(4-fluoro-1H-indazol-6-yl)carbamate

Comparison: While these compounds share a similar indazole core structure, the presence of different halogen atoms (bromine, chlorine, fluorine) can significantly influence their chemical reactivity and biological activity. For example, the bromine atom in tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate may make it more reactive in nucleophilic substitution reactions compared to its chloro or fluoro counterparts . Additionally, the biological activity of these compounds can vary, with each halogenated derivative potentially exhibiting different levels of potency and selectivity towards specific molecular targets .

Biological Activity

Tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate is a compound of significant interest within the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features an indazole core substituted with a bromine atom and a tert-butyl carbamate group. The synthesis typically involves the following steps:

  • Formation of the Indazole Core : Various methods such as transition metal-catalyzed reactions or reductive cyclization are employed.
  • Bromination : The indazole is brominated using agents like N-bromosuccinimide (NBS).
  • Carbamate Formation : The final step involves reacting the brominated indazole with tert-butyl isocyanate.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, particularly enzymes involved in cell signaling pathways. Notably, it has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K) δ, which plays a critical role in various cellular processes including proliferation and survival .

Anticancer Properties

Research indicates that indazole derivatives, including this compound, possess notable anticancer properties. In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation across various cancer cell lines. For instance:

  • IC50 Values : The compound shows potent inhibition in colorectal carcinoma cells (IC50 = 23 ± 11 nM) and other cancer types, indicating its potential as a therapeutic agent .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer effects, this compound has also been noted for its antimicrobial and anti-inflammatory activities. It has shown efficacy against several bacterial strains, suggesting possible applications in treating infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureAnticancer Activity (IC50)Other Activities
This compoundStructure23 ± 11 nMAntimicrobial, Anti-inflammatory
Tert-butyl N-(4-chloro-1H-indazol-6-yl)carbamateStructure45 ± 15 nMModerate antimicrobial
Tert-butyl N-(4-fluoro-1H-indazol-6-yl)carbamateStructure30 ± 10 nMAnticancer only

The presence of different halogen atoms significantly influences the biological activity of these compounds. For example, bromination enhances reactivity in nucleophilic substitution reactions compared to chlorinated or fluorinated analogs .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of indazole derivatives:

  • Colorectal Cancer Study : A study demonstrated that this compound effectively inhibited WNT pathway activity in human embryonic kidney cells, suggesting its role in targeting specific cancer pathways .
  • Antimicrobial Efficacy : Another research effort showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential use in treating infections.

Properties

CAS No.

1638764-92-7

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-7-4-9(13)8-6-14-16-10(8)5-7/h4-6H,1-3H3,(H,14,16)(H,15,17)

InChI Key

PFKMFETZSXHWFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=NN2)C(=C1)Br

Origin of Product

United States

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